molecular formula C11H9N3 B1626866 5H-Pyrido[4,3-B]indol-8-amine CAS No. 79642-24-3

5H-Pyrido[4,3-B]indol-8-amine

Cat. No.: B1626866
CAS No.: 79642-24-3
M. Wt: 183.21 g/mol
InChI Key: GGBDWKDZOVZUIP-UHFFFAOYSA-N
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Description

5H-Pyrido[4,3-B]indol-8-amine: is a heterocyclic compound that belongs to the indole family. It is characterized by a fused ring structure consisting of a pyridine ring and an indole moiety. This compound has garnered significant interest due to its potential biological activities and applications in medicinal chemistry.

Biochemical Analysis

Biochemical Properties

5H-Pyrido[4,3-B]indol-8-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the primary interactions of this compound is with tubulin, a protein that is essential for microtubule formation. This compound has been shown to inhibit tubulin polymerization, thereby disrupting the microtubule network within cells . Additionally, this compound may interact with other proteins involved in cell cycle regulation and apoptosis, further highlighting its potential as a therapeutic agent.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can induce cell cycle arrest at the G2/M phase, leading to apoptosis in cancer cells . This effect is mediated through its interaction with tubulin and subsequent disruption of the microtubule network. Furthermore, this compound may alter the expression of genes involved in cell proliferation and survival, thereby modulating cellular metabolism and function.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to the colchicine binding site on tubulin, inhibiting its polymerization and leading to the destabilization of microtubules . This disruption of the microtubule network interferes with mitotic spindle formation, ultimately resulting in cell cycle arrest and apoptosis. Additionally, this compound may influence other molecular targets, such as kinases and transcription factors, further contributing to its biological effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. This compound has shown stability under various experimental conditions, maintaining its biological activity over extended periods . Degradation products may form under certain conditions, potentially influencing its efficacy and safety. Long-term studies have demonstrated that this compound can induce sustained effects on cellular function, including prolonged cell cycle arrest and apoptosis in cancer cells .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to effectively inhibit tumor growth without causing significant toxicity . At higher doses, this compound may induce toxic effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of optimizing dosage regimens to maximize therapeutic efficacy while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound is metabolized primarily in the liver, where it undergoes phase I and phase II biotransformation reactions . Enzymes such as cytochrome P450s play a crucial role in the oxidation of this compound, leading to the formation of reactive intermediates that are further conjugated with glutathione or other molecules . These metabolic processes influence the compound’s bioavailability, efficacy, and safety.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters, influencing its intracellular concentration and distribution . Additionally, binding proteins such as albumin may facilitate the systemic distribution of this compound, affecting its localization and accumulation in target tissues .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with tubulin and other cytoskeletal proteins . Targeting signals and post-translational modifications may direct this compound to specific cellular compartments, influencing its biological effects . Understanding the subcellular localization of this compound can provide insights into its mechanism of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5H-Pyrido[4,3-B]indol-8-amine typically involves the reaction of commercially available 3-(2-chlorophenyl)pyridin-4-amine with potassium tert-butoxide. This reaction produces the desired indole derivative through a series of steps that include cyclization and amination .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

5H-Pyrido[4,3-B]indol-8-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alkyl derivatives .

Scientific Research Applications

5H-Pyrido[4,3-B]indol-8-amine has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5H-Pyrido[4,3-B]indol-8-amine stands out due to its specific interaction with tubulin and its potent anti-proliferative activity against cancer cells. Its unique structure allows for targeted binding to colchicine sites, making it a promising candidate for the development of new anticancer therapies .

Properties

IUPAC Name

5H-pyrido[4,3-b]indol-8-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3/c12-7-1-2-10-8(5-7)9-6-13-4-3-11(9)14-10/h1-6,14H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGBDWKDZOVZUIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1N)C3=C(N2)C=CN=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30507451
Record name 5H-Pyrido[4,3-b]indol-8-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30507451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79642-24-3
Record name 5H-Pyrido[4,3-b]indol-8-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30507451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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